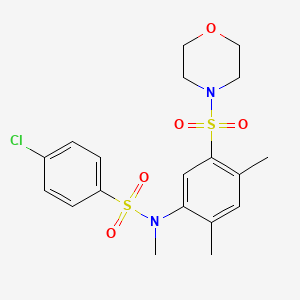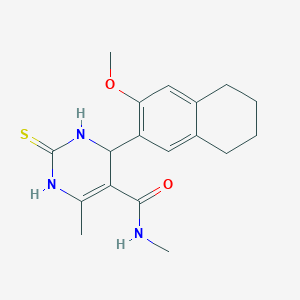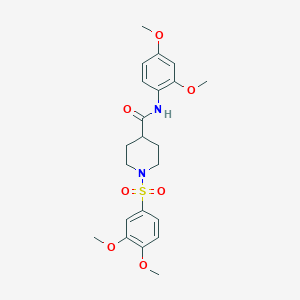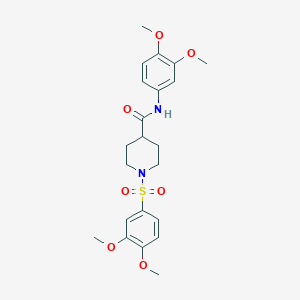
4-chloro-N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide
Overview
Description
4-chloro-N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide typically involves multiple steps, including:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of a suitable aromatic compound with chlorosulfonic acid to form the sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with a secondary amine, such as N-methylamine, to form the sulfonamide.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable precursor.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, sulfonamides are known for their enzyme inhibitory properties. This compound may be studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.
Medicine
Sulfonamides have a long history of use as antibiotics. This compound may be investigated for its antimicrobial properties, particularly against resistant strains of bacteria.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby preventing the synthesis of folic acid.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known antibiotic that also contains a sulfonamide group.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfisoxazole: A sulfonamide used to treat urinary tract infections.
Uniqueness
What sets 4-chloro-N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide apart from these compounds is its unique structural features, such as the presence of the morpholine ring and the specific substitution pattern on the aromatic rings. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S2/c1-14-12-15(2)19(29(25,26)22-8-10-27-11-9-22)13-18(14)21(3)28(23,24)17-6-4-16(20)5-7-17/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHQUGNPNRRZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl]amino}benzoate](/img/structure/B3995586.png)
![1-[2-(AZEPAN-1-YL)-5-NITROBENZENESULFONYL]-NN-DIETHYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B3995596.png)
![9-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione](/img/structure/B3995597.png)
![2'-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B3995613.png)
![6-bromo-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B3995615.png)
![3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3995620.png)

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene](/img/structure/B3995629.png)
![4,7,7-trimethyl-1-[(2-methyl-1-piperidinyl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3995632.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B3995638.png)

![N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B3995670.png)
![4,7,7-trimethyl-1-[(3-methyl-1-piperidinyl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3995673.png)

